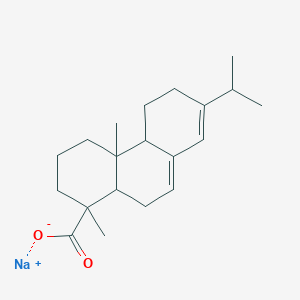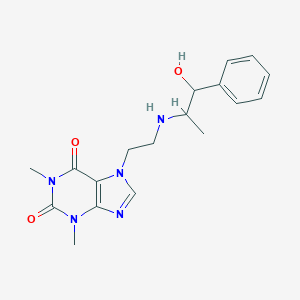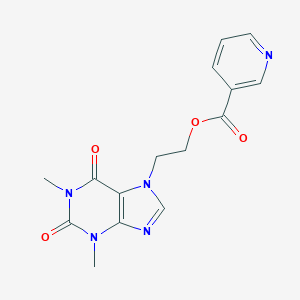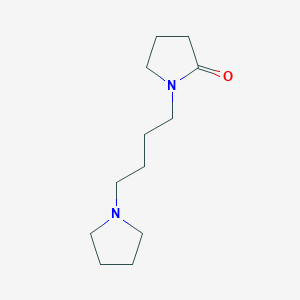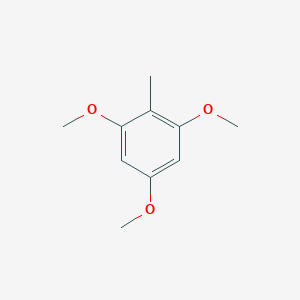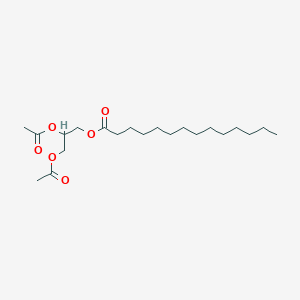
Glycerol, 1-tetradecanoate, diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycerol, 1-tetradecanoate, diacetate, also known as glyceryl tritetradecanoate, is a synthetic compound that is commonly used in scientific research. It is a triacylglycerol ester that is synthesized by the reaction of glycerol with tetradecanoic acid and acetic anhydride. This compound has gained interest in research due to its potential applications in various fields such as drug delivery, cosmetics, and food industry.
Mécanisme D'action
The mechanism of action of Glycerol, 1-tetradecanoate, diacetate tritetradecanoate is not fully understood. However, it is believed that the compound acts as a carrier for drugs and other active compounds. It has high solubility in both water and lipids, which allows it to penetrate cell membranes and deliver its cargo.
Effets Biochimiques Et Physiologiques
Glycerol, 1-tetradecanoate, diacetate has been shown to have minimal biochemical and physiological effects. It is not toxic and does not cause any adverse reactions in humans or animals. However, further studies are needed to fully understand the long-term effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Glycerol, 1-tetradecanoate, diacetate tritetradecanoate in lab experiments is its high solubility in both water and lipids. This makes it an effective carrier for drugs and other active compounds. However, one of the limitations of this compound is its high cost. It is also not readily available in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of Glycerol, 1-tetradecanoate, diacetate tritetradecanoate in scientific research. One potential application is in the field of drug delivery. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a carrier for drugs. Additionally, Glycerol, 1-tetradecanoate, diacetate tritetradecanoate has potential applications in the cosmetics and food industry. Further research is needed to explore these potential applications.
Méthodes De Synthèse
The synthesis of Glycerol, 1-tetradecanoate, diacetate tritetradecanoate involves the reaction of glycerol with tetradecanoic acid and acetic anhydride. The reaction takes place under mild conditions and yields the desired product in high purity. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Glycerol, 1-tetradecanoate, diacetate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of drug delivery. It has been shown to be an effective carrier for drugs due to its high solubility in water and lipids.
Propriétés
Numéro CAS |
14473-55-3 |
|---|---|
Nom du produit |
Glycerol, 1-tetradecanoate, diacetate |
Formule moléculaire |
C21H38O6 |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
2,3-diacetyloxypropyl tetradecanoate |
InChI |
InChI=1S/C21H38O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-21(24)26-17-20(27-19(3)23)16-25-18(2)22/h20H,4-17H2,1-3H3 |
Clé InChI |
WPZADTFNTUIQLK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



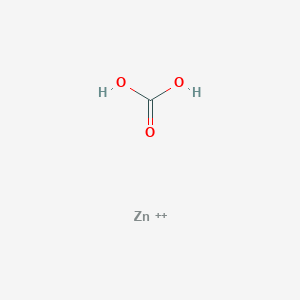

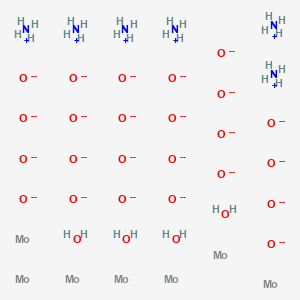
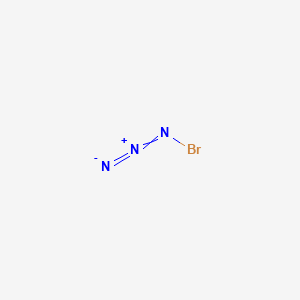
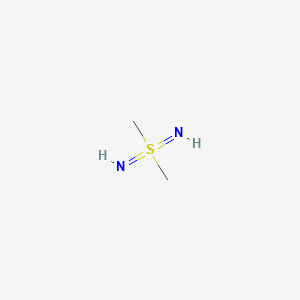
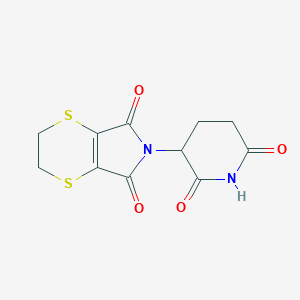
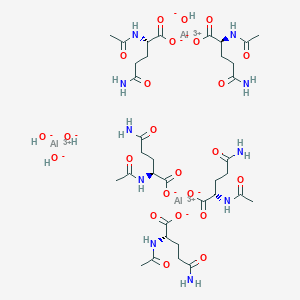
![5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B87538.png)
